N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide
Description
Its unique structure and properties make it suitable for studying drug development, organic synthesis, and medicinal chemistry.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21-16-8-7-15(12-14(16)6-10-19(21)22)20-26(23,24)18-11-13(2)5-9-17(18)25-3/h5,7-9,11-12,20H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQMYLTISUNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with methoxy-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide stands out due to its unique combination of the tetrahydroquinoline core and the methoxy-methylbenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that make it suitable for a wide range of applications in scientific research and industry.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties. The specific structural characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 374.46 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.493 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Initial studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and pain modulation. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrases and other key enzymes that play a role in metabolic processes.
Antitumor Activity
Research has indicated that derivatives of tetrahydroquinoline, including the compound , exhibit significant antitumor activity. A study evaluated several related compounds and found that certain derivatives had IC50 values lower than the reference drug Doxorubicin, indicating superior efficacy in vitro:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound A | 2.5 | More potent |
| Compound B | 3.0 | More potent |
| Compound C | 25 | Nearly as active |
These findings suggest that the compound could be developed further for anticancer applications.
Anti-inflammatory Activity
The interaction of this compound with inflammatory pathways has been explored through various assays. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
- In Vitro Studies : A series of experiments were conducted to assess the cytotoxicity of this compound on different cancer cell lines. The results showed a dose-dependent response where higher concentrations led to increased cell death.
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests potential for therapeutic use in oncology.
- Mechanistic Insights : Further investigations into the molecular pathways affected by this compound revealed modulation of apoptosis-related proteins, indicating a mechanism through which it may exert its antitumor effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
